

Cross-referencing ^1H NMR data of Ethyl 4-chlorobutyrate with spectral databases

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Compound of Interest

Compound Name: *Ethyl 4-chlorobutyrate*

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Cross-Referencing ^1H NMR Data of Ethyl 4-chlorobutyrate

This guide offers an objective comparison of the ^1H Nuclear Magnetic Resonance (NMR) data for **Ethyl 4-chlorobutyrate** against spectral databases and alternative compounds. The information is presented to assist in the validation of experimental data and the structural elucidation of related molecules.

Comparative ^1H NMR Data

The following table summarizes the ^1H NMR spectral data for **Ethyl 4-chlorobutyrate** and compares it with structurally similar compounds. This data has been compiled from various spectral databases.

Compound	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Ethyl 4-chlorobutyrate	~4.1	Quartet (q)	~7.1	-OCH ₂ CH ₃
	~3.6	Triplet (t)	~6.5	-CH ₂ Cl
	~2.4	Triplet (t)	~7.4	-COCH ₂ -
	~2.1	Quintet (quin)	~6.9	-CH ₂ CH ₂ CH ₂ -
	~1.2	Triplet (t)	~7.1	-OCH ₂ CH ₃
Ethyl 4-bromobutyrate ^[1]	~4.1	Quartet (q)	~7.1	-OCH ₂ CH ₃
	~3.4	Triplet (t)	~6.6	-CH ₂ Br
	~2.4	Triplet (t)	~7.3	-COCH ₂ -
	~2.2	Quintet (quin)	~6.9	-CH ₂ CH ₂ CH ₂ -
	~1.2	Triplet (t)	~7.1	-OCH ₂ CH ₃
Ethyl 4-hydroxybutanoate ^[2]	~4.1	Quartet (q)	~7.1	-OCH ₂ CH ₃
	~3.6	Triplet (t)	~6.4	-CH ₂ OH
	~2.3	Triplet (t)	~7.4	-COCH ₂ -
	~1.8	Quintet (quin)	~6.9	-CH ₂ CH ₂ CH ₂ -
	~1.2	Triplet (t)	~7.1	-OCH ₂ CH ₃

Note: Chemical shifts and coupling constants are approximate and may vary slightly depending on the solvent, concentration, and spectrometer frequency.

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a standard procedure for acquiring a ^1H NMR spectrum of a small organic molecule like **Ethyl 4-chlorobutyrate**.

2.1. Sample Preparation[3]

- Sample Weighing: Accurately weigh approximately 5-25 mg of the sample (e.g., **Ethyl 4-chlorobutyrate**).
- Solvent Addition: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry vial. The choice of solvent is crucial as it can influence the chemical shifts.
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS is used for referencing the chemical shift scale to 0.00 ppm.
- Filtration: To ensure the removal of any solid particles that could affect the magnetic field homogeneity and result in poor spectral quality, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[3]
- Capping: Securely cap the NMR tube to prevent solvent evaporation.

2.2. Instrument Setup and Data Acquisition[4]

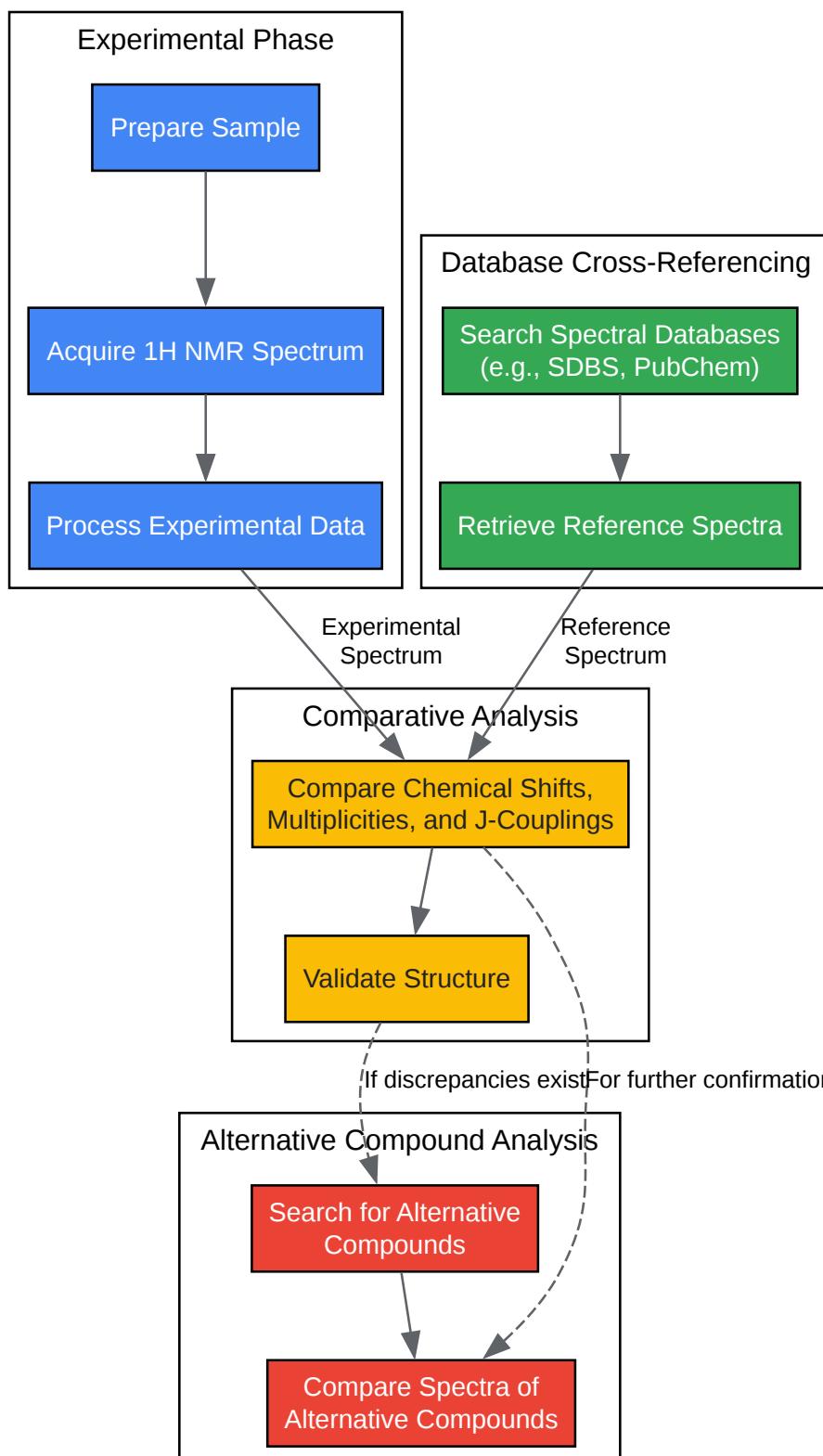
- Spectrometer: Use a nuclear magnetic resonance spectrometer with a proton frequency of at least 300 MHz. Higher frequencies will provide better signal dispersion.
- Shimming: Shim the magnetic field to optimize its homogeneity. This can be done manually or automatically, depending on the instrument's capabilities.
- Acquisition Parameters:
 - Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
 - Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts, typically from 0 to 12 ppm for most organic compounds.[5]
 - Relaxation Delay: A relaxation delay of 1-2 seconds between scans is usually adequate.

2.3. Data Processing[\[4\]](#)

- Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into a frequency-domain spectrum.
- Phasing: Manually phase correct the spectrum to ensure all peaks have the correct shape.
- Baseline Correction: Apply a baseline correction to obtain a flat baseline.
- Referencing: Calibrate the chemical shift axis by setting the peak for the internal standard (TMS) to 0.00 ppm.
- Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

Workflow for Spectral Data Cross-Referencing

The following diagram illustrates the logical workflow for cross-referencing experimentally obtained ^1H NMR data with spectral databases.

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Caption: Workflow for Cross-Referencing ^1H NMR Data.

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